1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea
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Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as PTUP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Scientific Research Applications
Hydrogel Formation and Anion Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gelation properties significantly influenced by the anion identity. This anion tuning allows for the modification of the gels' rheological and morphological properties, which could be pivotal in the development of responsive materials and sensors (Lloyd & Steed, 2011).
Synthesis of Novel Heterocyclic Derivatives
Novel pyridine and naphthyridine derivatives have been synthesized from reactions involving thiophen-2-yl compounds. These compounds have potential applications in pharmaceuticals, showcasing the versatility of thiophen-2-yl and pyrazole moieties in the synthesis of complex heterocyclic structures (Abdelrazek et al., 2010).
Anti-Angiogenic Properties
The anti-angiogenic potential of 5-pyrazolyl-ureas, specifically a compound named GeGe-3, has been explored through functional proteomics. This research uncovers the interactome of GeGe-3, identifying calreticulin as a principal target. The binding to calreticulin suggests a mechanism of action for GeGe-3's anti-angiogenic effects, which could be applicable to the study of cancer and other diseases where angiogenesis plays a critical role (Morretta et al., 2021).
Antibacterial and Antitumor Applications
The synthesis of new heterocyclic compounds containing sulfonamido moieties has shown promising antibacterial activities. These findings highlight the potential of urea derivatives in developing new antibacterial agents, contributing to the fight against drug-resistant bacteria (Azab et al., 2013).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDBFJVSOVTOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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